Structural Analysis of Resolvin E1 Analogs
Molecular Formula and Stereochemical Configuration
Navamepent (RX-10045) is a synthetic small molecule drug with the molecular formula C₁₈H₂₄O₄ and a molecular weight of 304.38 g/mol [2] [5] [6]. Its systematic name is documented under CAS Registry 1251537-11-7. The structure features:
- Alkyne groups: At both the C6-C7 and C12-C13 positions, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for chemical probing [5] [6].
- Stereocenters: Two chiral centers with absolute configurations 5S,12R (inherited from resolvin E1) and an engineered 18R-isopropyl ester [2] [10].
- Functional groups: A C1 isopropyl ester, hydroxyl groups at C5 and C18, and conjugated diene systems (C8-C9, C10-C11) [2] [6].
The canonical isomeric SMILES is:C#CC[C@H](/C=C/C=C/C#C[C@H](CCCC(=O)OC(C)C)O)O
[2].X-ray crystallography confirms the trans orientation of the diene moieties and cis configuration of alkyne bonds, critical for receptor binding [3].
Table 1: Key Structural Features of Navamepent
Feature | Position/Value | Functional Role |
---|
Molecular formula | C₁₈H₂₄O₄ | Defines elemental composition |
Molecular weight | 304.38 g/mol | Impacts pharmacokinetics |
Alkyne groups | C6-C7, C12-C13 | Enables chemical modification (click chemistry) |
Chiral centers | 5S, 12R, 18R | Determines 3D receptor fit |
Isopropyl ester | C1 position | Enhances metabolic stability |
Comparative Structural Modeling with Endogenous Lipid Mediators
Navamepent is a conformationally stabilized analog of resolvin E1 (RvE1), an endogenous ω-3 eicosapentaenoic acid (EPA) metabolite [3] [7]. Key structural modifications include:
- Terminal group engineering: Replacement of RvE1’s carboxylate (C1) with an isopropyl ester, reducing susceptibility to β-oxidation [2] [7].
- Rigidification: Introduction of alkyne bonds at C6-C7 and C12-C13 minimizes cis-trans isomerization under physiological conditions, unlike RvE1’s flexible polyene chain [3] [8].
- Stereoselective mimicry: The 5S,12R hydroxyls replicate RvE1’s spatial orientation, enabling high-affinity binding to the chemerin receptor (ChemR23) with Kd = 11.3 nM [10]. Computational models confirm that Navamepent’s cyclopropane-like rigidity at C8-C12 mimics the bioactive conformation of RvE1’s carbon chain [3].
Table 2: Molecular Properties of Navamepent vs. Resolvin E1
Property | Navamepent | Resolvin E1 | Biological Impact |
---|
Molecular formula | C₁₈H₂₄O₄ | C₂₀H₃₂O₅ | Reduced size enhances tissue penetration |
Hydrogen bond donors | 2 | 3 | Altered solubility profile |
Hydrogen bond acceptors | 4 | 5 | Decreased polarity |
Rotatable bonds | 9 | 14 | Enhanced rigidity |
Topological polar surface area | 66.76 Ų | 94.83 Ų | Improved membrane permeability |
XLogP | 2.51 | 3.82 | Optimized lipophilicity |
Synthesis and Stability Profiling
Synthetic Pathways for Polyunsaturated Fatty Acid Metabolites
Navamepent is synthesized via a modular strategy combining Sonogashira coupling and stereoselective reduction:
- Key intermediate preparation: trans-Dienyl bromide is synthesized via ProPhenol-catalyzed diynylation of chloroacetaldehyde, followed by regioselective epoxy ring-opening with LiClO4 catalysis (72% yield) [3].
- Alkyne coupling: Sonogashira reaction links the dienyl bromide to a cyclopropane-containing alkyne unit (e.g., trans-β-CP-RvE1 precursor) under Pd/Cu catalysis, achieving >90% coupling efficiency [3] [8].
- Partial reduction: Zn(Cu/Ag)-mediated semihydrogenation of alkynes to cis-alkenes uses trimethylsilyl chloride (TMSCl) and Et3SiH as hydrogen sources, preventing over-reduction [3].
- Ester hydrolysis: Final deprotection of the C1 isopropyl ester yields Navamepent [2].
Solid-phase synthesis (SPS) methods have been explored for scalability:
- Resin-bound EPA analogs are constructed using phosphoramidite chemistry, enabling rapid backbone assembly in <48 hours [8].
- Microwave-assisted SPS improves diyne formation efficiency (yield: 85% vs. 65% conventional) [8].
Thermal and pH-Dependent Degradation Kinetics
Navamepent’s stability is governed by two vulnerability points:
- Ester hydrolysis: The isopropyl ester undergoes pH-dependent cleavage. At pH 7.4 (37°C), hydrolysis half-life (t½) is 48 hours, versus 2 hours at pH 1.0 (stomach mimic) [5] [7].
- Oxidative dehydrogenation: The C18 hydroxyl is metabolized to 18-oxo-RvE1 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a major inactivation pathway in murine lung (t½ = 6 hours) [7].
Table 3: Degradation Kinetics of Navamepent Under Physiological Conditions
Condition | Degradation Pathway | Half-life (t½) | Stabilization Strategy |
---|
pH 1.0 (37°C) | Ester hydrolysis | 2.0 hours | Enteric coating formulations |
pH 7.4 (37°C) | Ester hydrolysis | 48 hours | Prodrug design (isopropyl ester) |
Liver microsomes | C20 hydroxylation | 8.5 hours | Alkyne rigidification |
15-PGDH exposure | C18 dehydrogenation to ketone | 6.0 hours | Fluorophenoxy substitution at C19 |
Stabilization innovations include:
- Prodrug engineering: The isopropyl ester acts as a prodrug, resisting first-pass metabolism and slowly releasing active acid in ocular tissues [2] [5].
- Thermal resilience: Navamepent remains stable at 4°C for 2 years in anhydrous DMSO, but degrades by 40% at 25°C/60% relative humidity in 6 months due to diene oxidation [5] [6].